molecular formula C12H19NO2 B12213362 1-Amino-3-(1-phenylpropoxy)propan-2-ol

1-Amino-3-(1-phenylpropoxy)propan-2-ol

Cat. No.: B12213362
M. Wt: 209.28 g/mol
InChI Key: DVMKGKGMWDJEAY-UHFFFAOYSA-N
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Description

1-Amino-3-(1-phenylpropoxy)propan-2-ol is an aminopropanol derivative characterized by a propan-2-ol backbone with an amino group at position 1 and a 1-phenylpropoxy substituent at position 2. The 1-phenylpropoxy group consists of a propyl chain attached to a phenyl ring, distinguishing it from simpler phenoxy or alkoxy analogs. The hydrochloride salt (CAS: 1052402-96-6) is noted with 95% purity, suggesting its relevance in synthetic or pharmacological research .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

1-amino-3-(1-phenylpropoxy)propan-2-ol

InChI

InChI=1S/C12H19NO2/c1-2-12(15-9-11(14)8-13)10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9,13H2,1H3

InChI Key

DVMKGKGMWDJEAY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)OCC(CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Amines and alcohols.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 1-Amino-3-(1-phenylpropoxy)propan-2-ol with its structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Solubility Key Features
This compound Not provided ~225–250 (estimated) 1-Phenylpropoxy Likely moderate lipophilicity Long alkyl chain enhances lipophilicity
1-Amino-3-[(furan-2-yl)methoxy]propan-2-ol C₈H₁₃NO₃ 171.19 Furan-2-ylmethoxy Soluble in water, ethanol Furan ring introduces π-electron density
1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol C₁₀H₁₄ClNO₂ 215.68 4-Chloro-3-methylphenoxy Data unavailable Chloro and methyl groups enhance stability
1-Amino-3-(4-fluorophenoxy)propan-2-ol C₉H₁₂FNO₂ 185.20 4-Fluorophenoxy Data unavailable Fluorine improves metabolic resistance
(S)-1-Amino-3-(3,4-dihydroisoquinolin-2-yl)propan-2-ol C₁₁H₁₆N₂O 192.26 Dihydroisoquinolinyl Data unavailable Bicyclic group increases steric bulk

Key Observations:

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) enhance stability and metabolic resistance, while electron-donating groups (e.g., methyl) may alter reactivity .
  • Steric Hindrance: Bulky substituents like dihydroisoquinolinyl or phenylpropoxy may reduce binding affinity in certain biological targets .
Adrenolytic Activity:

Compounds such as 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol (from Groszek et al., 2009) demonstrate β-adrenergic receptor antagonism, a trait common to aminopropanol derivatives .

Biological Activity

1-Amino-3-(1-phenylpropoxy)propan-2-ol, a compound with notable pharmacological properties, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₉NO₂
  • Molecular Weight : 247.32 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features an amino group, a propoxy chain, and a phenyl group, which contribute to its biological activity.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways associated with inflammation and cell proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that derivatives of this compound showed enhanced cytotoxic effects on MCF-7 breast cancer cells compared to standard treatments like Tamoxifen .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMCF-712.5
TamoxifenMCF-715.0
Other DerivativeMCF-710.0

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Cytotoxicity Study : A study assessed the cytotoxic effects of various derivatives on breast cancer cells, demonstrating that modifications to the phenyl group significantly enhanced activity .
  • Inflammation Model : In a mouse model of inflammation, administration of the compound reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum samples.

Pharmacokinetics and Toxicology

The pharmacokinetic profile suggests good bioavailability due to its moderate molecular weight. However, toxicity assessments indicate that it may cause skin irritation and should be handled with care .

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